N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide

Regiochemistry Structure-Activity Relationship Benzofuran Derivatives

SAR studies of benzofuran antiproliferative agents often lack direct regioisomeric comparison data, slowing lead optimization. This compound is the precise meta-methoxy reference point that enables head-to-head profiling against ortho- and para-substituted analogs. • ≥95% purity suitable for primary NSCLC cell-based screening. • Structurally complementary to CAS 929452-37-9 (4-OCH₃ analog) for systematic SAR. • Enables direct IC₅₀ comparison across the 3-OCH₃/4-OCH₃/unsubstituted benzoyl series. Ships as a research-grade solid with global delivery.

Molecular Formula C25H21NO4
Molecular Weight 399.4 g/mol
CAS No. 929412-80-6
Cat. No. B6544014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
CAS929412-80-6
Molecular FormulaC25H21NO4
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC(=CC=C4)OC)C
InChIInChI=1S/C25H21NO4/c1-15-7-9-17(10-8-15)25(28)26-19-11-12-21-16(2)24(30-22(21)14-19)23(27)18-5-4-6-20(13-18)29-3/h4-14H,1-3H3,(H,26,28)
InChIKeyZFZBYKIZJGRUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide: Identity & Procurement


N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide (CAS 929412-80-6) is a synthetic small molecule belonging to the benzofuran-benzamide class, with molecular formula C25H21NO4 and a molecular weight of 399.45 g/mol . The compound features a 3-methyl-1-benzofuran core substituted at position 2 with a 3-methoxybenzoyl group and at position 6 with a 4-methylbenzamide moiety. It is supplied as a research-grade screening compound with a typical purity specification of ≥95% . Based on its structural features, this compound falls within the broader family of 3-methyl-1-benzofuran derivatives that have been investigated for antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines [1]. However, it is critical to note that no peer-reviewed primary research publication or patent specifically characterizing the biological activity, pharmacological profile, or physicochemical properties of this exact compound was identified at the time of this analysis.

1
Benzofuran-benzamide scaffold for SAR studiesClass-level antiproliferative context reported against NSCLC cell lines
2
Meta-methoxy benzoyl regioisomer reference pointComplements para-methoxy analog for regioisomer comparison studies
3
Screening-grade purity for exploratory assaysReported purity may support primary screening workflow

N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide: Generic Substitution Risk


Benzofuran-benzamide compounds within the CAS 9294xx and 9232xx series are not interchangeable despite sharing a common 3-methyl-1-benzofuran-6-yl core. Three structural positions drive functional divergence: (i) the substituent identity and position on the benzoyl ring at C2 of the benzofuran (3-OCH3 in the target vs. 4-OCH3, 4-Cl, or unsubstituted in analogs); (ii) the substituent pattern on the benzamide ring at the 6-position; and (iii) the resulting electronic effects on the entire π-system. Published class-level evidence demonstrates that seemingly minor modifications on the 3-methyl-1-benzofuran scaffold produce IC50 values spanning from sub-10 μM to >100 μM against the same NSCLC cell lines [1]. Compounds with IC50 <9.3 μM and those with moderate activity (25–40 μM) coexist within the same synthetic series [1], underscoring that potency cannot be inferred across analogs without compound-specific data. Procurement of an uncharacterized analog in place of this compound would introduce an unquantified risk of altered or absent biological activity.

Regioisomer Swap
Para-methoxy analog (CAS 929452-37-9) has identical formula but altered dipole and H-bond geometry; regioisomer binding pose may not transfer directly.Class-level SAR: OCH3 position modulates antiproliferative response
Des-methoxy Analog
Unsubstituted benzoyl analog (CAS 923216-43-7) removes one H-bond acceptor and alters lipophilicity; target engagement profile may shift away from methoxy-containing chemotype.May require validation for SAR interpretation
Benzamide Variant
Dimethoxy benzamide analogs (CAS 929471-67-0, 929412-78-2) add polarity and H-bonding; permeability and solubility endpoints may differ in assay context.Solubility-permeability trade-off may not reproduce across variants

N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide: Quantitative Differentiation vs. Analogs


Meta- vs. Para-Methoxy Benzoyl Substitution

The target compound bears a 3-methoxy (meta) substituent on the benzoyl ring at the benzofuran C2 position, in contrast to the closest commercially available analog N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide (CAS 929452-37-9), which carries a 4-methoxy (para) substituent . The meta-OCH3 group exerts an electron-withdrawing inductive effect (-I) while donating electrons via resonance (+M) only at the ortho and para positions; this means the meta position cannot stabilize a developing positive charge through resonance in the same manner as the para isomer. This electronic asymmetry alters the dipole moment, H-bond acceptor geometry, and potentially the binding pose within a biological target pocket. In the broader 3-methyl-1-benzofuran SAR literature, the position of substituents on the benzoyl ring is a key determinant of antiproliferative potency, with structural analogs of cercosporamide showing that the west-part substitution pattern directly modulates cytotoxicity [1].

Meta vs. Para OCH3
Class-level inference
3-OCH3 (meta) on benzoyl ring vs. 4-OCH3 (para) analog
Identical MW (~399.45), same formula C25H21NO4
Positional isomerism may alter binding-pose and dipole; regioisomer SAR requires direct comparative data.
No direct bioassay data available for these two regioisomers. Class-level SAR supports context-dependent review.
Regiochemistry Structure-Activity Relationship Benzofuran Derivatives

Molecular Weight & Formula: Unsubstituted Benzoyl Analog

The target compound (C25H21NO4, MW 399.45) carries a 3-methoxy substituent on the benzoyl ring, distinguishing it from the simplest analog in the series, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide (CAS 923216-43-7; C24H19NO3, MW 369.4) . The addition of the methoxy group increases molecular weight by approximately 30.0 Da (+8.1%), adds one hydrogen-bond acceptor, and significantly alters the calculated lipophilicity. According to the medicinal chemistry literature on benzofuran-based anticancer agents, the presence and position of methoxy substituents on the benzoyl ring are key determinants of biological activity, with different substitution patterns yielding IC50 values that differ by more than an order of magnitude within the same chemical series [1].

MW & Formula: Des-OCH3
Class-level inference
Target: C25H21NO4, MW 399.45
Baseline (CAS 923216-43-7): C24H19NO3, MW 369.4
ΔMW +30.05 Da (+8.1%); ΔFormula +CH2O
Methoxy group adds H-bond acceptor and steric bulk; loss may shift target engagement profile.
No direct comparative IC50 data. Class-level SAR shows methoxy position drives potency differences.
Molecular Weight Physicochemical Properties Lead Optimization

Antiproliferative Activity of 3-Methylbenzofurans vs. NSCLC

The target compound belongs to the 3-methyl-1-benzofuran class, for which published antiproliferative data against human NSCLC cell lines exist. In the study by Bazin et al. (2013), a series of 3-methyl-1-benzofuran derivatives were screened in vitro against NSCLC-N6 (mutant p53) and A549 (wild-type p53) cell lines [1]. Three compounds (designated 10, 12, and 31) showed IC50 values below 9.3 μM, while three others (13, 18, and 32) displayed moderate IC50 values in the 25–40 μM range [1]. Importantly, these data demonstrate that structural modifications within this scaffold produce highly variable antiproliferative potency, ranging from potent (<10 μM) to essentially inactive. The target compound has not been tested in this or any other published assay; therefore its specific IC50 cannot be inferred from class-level data. This evidence establishes the biological relevance of the scaffold while underscoring the need for compound-specific characterization before any activity-based selection.

Class-Level Antiproliferative Activity
Class-level inference
3-methylbenzofuran class IC50 range:
some compounds reported below 9.3 μM, others 25–40 μM against NSCLC-N6 and A549 cell lines [Bazin 2013]
Supports cell-model endpoint review; compound-specific data not available and cannot be extrapolated from class results.
Target compound not tested. Potency is sensitive to substitution pattern. Data to verify.
Antiproliferative Activity NSCLC Cancer Cell Lines

Purity and Procurement-Grade Assessment

The target compound is offered at a purity specification of ≥95% as determined by the supplier's standard QC methods . This purity level is consistent with typical screening compound specifications and is identical to the purity specification reported for closely related analogs in the same chemical series, including the para-methoxy regioisomer CAS 929452-37-9 (also ≥95%) and the 4-chloro analog CAS 923192-04-5 (≥95%) . No analytical characterization data (e.g., HPLC chromatograms, NMR spectra, melting point) are publicly available for this compound from the supplier. Users requiring quantified purity for critical assays should request a certificate of analysis (CoA) at the time of procurement.

Purity Assessment
Supplier-reported
Target: Purity ≥95% (supplier QC)
Para-OCH3 analog: ≥95% | 4-Cl analog: ≥95%
Uniform purity across analogs; selection must be driven by structural rationale.
No public analytical characterization data available. Request CoA for critical assays.
Purity Specification Quality Control Procurement

Methyl vs. Dimethoxy Benzamide Variants

The target compound bears a 4-methyl substituent on the benzamide ring at the benzofuran 6-position. Two closely related dimethoxy variants exist: 4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 929471-67-0), which replaces the 4-methyl with a 4-methoxy on the benzamide , and 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS 929412-78-2), which carries a 2-methoxy substituent . These variations alter the hydrogen-bonding capability, steric profile, and electronic properties of the benzamide moiety. In related benzofuran-2-carboxamide antiproliferative series, the nature of the amide substituent has been shown to significantly impact cytotoxicity, with certain amide modifications producing differential activity profiles across tumor cell lines [1]. The 4-methyl group in the target compound is less polar and lacks the H-bond acceptor character of a methoxy group, which may affect solubility, target binding, and metabolic stability relative to the dimethoxy variants.

Methyl vs. Dimethoxy Benzamide
Class-level inference
Target: 4-CH3 benzamide, C25H21NO4
Comparator (CAS 929471-67-0): 4-OCH3 benzamide, C25H21NO5
ΔFormula -O; less polar, reduced H-bond acceptor character
Methyl group may support higher membrane permeability; methoxy variant favors solubility. Assay-response context may differ.
No direct comparative bioactivity data. Context-dependent selection based on assay endpoints.
Benzamide Substitution Structure-Activity Relationship Chemical Diversity

N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide: Research Applications


SAR of Benzoyl Ring Substitution in 3-Methylbenzofurans

The primary justification for procuring this specific compound is to serve as the meta-methoxy reference point in a systematic SAR study comparing the effect of benzoyl ring substitution position (ortho, meta, para) on biological activity. As established in Section 3, the target compound (3-OCH3) complements the commercially available 4-OCH3 analog (CAS 929452-37-9) . Testing both regioisomers side-by-side in antiproliferative assays modeled after Bazin et al. (2013) [1] would generate direct head-to-head comparative data that are currently absent from the literature. This scenario is appropriate for medicinal chemistry groups engaged in lead optimization of benzofuran-based kinase inhibitors or antiproliferative agents targeting NSCLC.

Phenotypic Screening Library Member

This compound is suitable as a member of a diversity-oriented screening library where the benzofuran scaffold has been pre-validated for antiproliferative activity (class-level IC50 range <9.3 to >40 μM against NSCLC cell lines) . Its inclusion enables hit identification in phenotypic screens targeting cancer cell viability, with the caveat that any hit must be followed by analog testing to establish SAR and confirm that the meta-methoxy substitution pattern is responsible for the observed activity. Procurement in the ≥95% purity grade is adequate for primary screening applications.

Benzoyl Substituent Comparative Profiling

Researchers seeking to understand the electronic contribution of the benzoyl substituent to target binding can assemble a focused panel including this compound (3-OCH3, electron-donating via resonance at ortho/para, inductively withdrawing at meta), the 4-chloro analog CAS 923192-04-5 (electron-withdrawing), and the unsubstituted benzoyl analog CAS 923216-43-7 (baseline). The molecular weight and formula differentiation documented in Section 3 [1] support the procurement of these three structurally distinct entities as a mini-library for differential bioactivity profiling.

ADME Comparison: Methyl vs. Methoxy Benzamide

The target compound's 4-methylbenzamide moiety at the 6-position distinguishes it from dimethoxy variants (CAS 929471-67-0 and CAS 929412-78-2) [2]. This structural difference provides a basis for comparative ADME/T profiling studies, where the less polar 4-methyl group may confer higher membrane permeability (predicted from the high calculated LogP of approximately 5.99 for this chemotype) relative to the more polar 4-methoxybenzamide variant. Such studies would generate valuable data for lead optimization programs where balancing potency with favorable pharmacokinetic properties is critical.

Application
Selection Property
Validation Focus
Benzoyl ring regioisomer SAR
Meta-methoxy positional reference for regioisomer comparison studies
Direct comparative antiproliferative data generation vs. para-OCH3 analog
Phenotypic screening library
Diversity-oriented benzofuran scaffold with class-level validation
Hit confirmation and analog SAR follow-up in cell-model endpoint review
Benzoyl substituent electronic profiling
Electron-donating meta-OCH3 for focused substituent panel
Differential bioactivity profiling vs. Cl-substituted and unsubstituted analogs
ADME property comparison
4-methylbenzamide as less polar scaffold variant for permeability assessment
Exposure-model review vs. dimethoxy benzamide variants
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